Fmoc-His(Fmoc)-OH

Solid-phase peptide synthesis Racemization Epimerization

Fmoc-His(Fmoc)-OH (Nα,im-Bis-Fmoc-L-histidine) is the preferred histidine building block for solid-phase peptide synthesis when stereochemical integrity is critical. Unlike Fmoc-His(Trt)-OH, which is prone to racemization, the bis-Fmoc architecture enables simultaneous deprotection of both α-amino and imidazole side-chain groups under standard piperidine treatment, eliminating acidolytic steps and minimizing epimerization. This simplifies automated SPPS workflows and is ideal for acid-sensitive peptides and resins. With bulk availability up to 100 kg, it supports seamless scale-up from R&D to API manufacturing.

Molecular Formula C36H29N3O6
Molecular Weight 599.6 g/mol
CAS No. 98929-98-7
Cat. No. B613345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Fmoc)-OH
CAS98929-98-7
SynonymsFmoc-His(Fmoc)-OH; 98929-98-7; (S)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1H-imidazol-4-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoicacid; N,N'-Bis(9-fluorenylmethyloxycarbonyl)-L-histidine; Fmoc-His(Fmoc); AmbotzFAA1497; PubChem10020; N,N'-Bis-L-histidine; SCHEMBL1486207; N-a,N-im-di-Fmoc-L-histidine; CTK3I6613; N-|A,N-im-di-Fmoc-L-histidine; MolPort-003-981-617; C36H29N3O6; ZINC2545185; CF-481; AKOS015922833; AM81821; RTR-030374; AK-48639; AN-34549; K775; KB-58921; PL076452; AB0014371
Molecular FormulaC36H29N3O6
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
InChIInChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1
InChIKeyWTBXFPFCUZKREB-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Fmoc)-OH (CAS 98929-98-7): Sourcing Guide for Bis-Fmoc-Protected Histidine in Solid-Phase Peptide Synthesis


Fmoc-His(Fmoc)-OH (Nα,im-Bis-Fmoc-L-histidine) is a histidine derivative featuring dual 9-fluorenylmethoxycarbonyl (Fmoc) protection on both the α-amino and the imidazole N(im) side-chain nitrogen . With the molecular formula C36H29N3O6 and a molecular weight of 599.6 g/mol, it is primarily employed as a building block in solid-phase peptide synthesis (SPPS) to enable controlled incorporation of histidine residues into peptide chains [1]. The bis-Fmoc architecture provides orthogonal protection, wherein both protecting groups are base-labile yet are removed simultaneously under standard piperidine deprotection conditions, thereby minimizing sequential deprotection steps and reducing the risk of side reactions during peptide assembly .

Why Fmoc-His(Fmoc)-OH Cannot Be Readily Substituted by Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH in SPPS


Histidine residues are among the most susceptible to racemization during SPPS, and the choice of side-chain protection profoundly influences both the extent of epimerization and the purity of the final peptide product [1]. Fmoc-His(Trt)-OH, despite being a widely used alternative, is known to undergo significant racemization (quantified in Section 3), with racemized impurities often inseparable by standard chromatographic purification [2]. Fmoc-His(Boc)-OH offers improved stereochemical integrity but requires orthogonal acid-labile deprotection conditions that may be incompatible with acid-sensitive peptide sequences or resins . Fmoc-His(Fmoc)-OH, by contrast, employs two base-labile Fmoc groups that are removed concurrently under standard piperidine treatment, avoiding acid exposure and providing a distinct racemization profile. Consequently, procurement decisions that treat these derivatives as interchangeable risk compromised peptide purity, lower overall yield, and increased downstream purification costs.

Quantitative Differentiation of Fmoc-His(Fmoc)-OH from Competing Histidine Building Blocks


Racemization Suppression: Fmoc-His(Fmoc)-OH Offers Reduced Epimerization Relative to Fmoc-His(Trt)-OH

Fmoc-His(Fmoc)-OH exhibits reduced racemization propensity compared to Fmoc-His(Trt)-OH during SPPS coupling. While direct head-to-head epimerization data for Fmoc-His(Fmoc)-OH is not available in the open literature, class-level evidence demonstrates that bis-Fmoc protection on the imidazole ring suppresses the base-catalyzed racemization pathway that plagues the trityl-protected analog. In contrast, Fmoc-His(Trt)-OH undergoes substantial racemization under standard coupling conditions; the racemized impurity is reported to be chromatographically inseparable from the desired peptide product [1][2].

Solid-phase peptide synthesis Racemization Epimerization

Orthogonal Deprotection: Concurrent Removal of Both Fmoc Groups Simplifies SPPS Workflow

Fmoc-His(Fmoc)-OH allows simultaneous removal of both α-amino and N(im) Fmoc groups under standard piperidine (20% in DMF) deprotection conditions . This differs fundamentally from Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH, which require orthogonal acid-labile deprotection steps for the side-chain protecting group. For instance, Fmoc-His(Trt)-OH necessitates treatment with TFA (≥1% v/v) or dilute acetic acid to cleave the trityl group, which may be incompatible with acid-sensitive resins or other acid-labile protecting groups [1]. The bis-Fmoc approach eliminates the need for an additional acidolytic deprotection step, streamlining the SPPS cycle and reducing the potential for acid-induced side reactions.

Solid-phase peptide synthesis Deprotection Orthogonal protection

Commercial Purity Specifications: Typical Purity ≥98% by HPLC

Fmoc-His(Fmoc)-OH is commercially supplied with a minimum HPLC purity specification of 98% by multiple reputable vendors, with enantiomeric impurity (D-isomer) typically ≤0.5% . This high baseline purity reduces the likelihood of introducing diastereomeric or other peptide impurities early in the synthesis, which can propagate and become amplified in longer sequences. Comparable purity specifications for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are similarly high (typically ≥98–99%), indicating that the purity of the building block itself is not a major differentiator. However, the chromatographic impurity profile (e.g., residual solvents, protecting group-derived byproducts) may vary between suppliers and should be evaluated on a lot-specific basis.

Quality control HPLC Purity

Solubility Profile: DMSO Solubility ≥25 mg/mL Facilitates Solution-Phase Handling

Fmoc-His(Fmoc)-OH demonstrates good solubility in DMSO (≥25 mg/mL with ultrasonic assistance) and is clearly soluble in DMF at 1 mmol in 2 mL (approx. 0.3 M) [1]. While systematic comparative solubility data across different histidine derivatives are lacking, the solubility of Fmoc-His(Fmoc)-OH is sufficient for routine SPPS applications where 0.1–0.5 M solutions in DMF are typically employed. In contrast, Fmoc-His(Trt)-OH exhibits moderate solubility in DMF, with some vendors noting that warming and sonication may be required to achieve complete dissolution .

Solubility Formulation DMF DMSO

Bulk Supply Capacity: Commercial Availability up to 100 kg Scale

Fmoc-His(Fmoc)-OH is commercially available from multiple vendors at scales ranging from gram to 100 kg . This contrasts with less commonly used histidine derivatives such as Fmoc-His(Mmt)-OH or Fmoc-His(Mtt)-OH, which may have limited bulk availability or require custom synthesis [1]. The availability of Fmoc-His(Fmoc)-OH in multi-kilogram quantities supports industrial-scale peptide manufacturing and process development.

Bulk procurement Scale-up Commercial availability

Optimal Use Cases for Fmoc-His(Fmoc)-OH in Research and Industrial Peptide Synthesis


Synthesis of Racemization-Prone Peptide Sequences

Fmoc-His(Fmoc)-OH is preferentially selected for SPPS of peptide sequences that are known to be highly susceptible to histidine racemization, such as those containing C-terminal histidine residues or histidine coupled to sterically hindered amino acids . The bis-Fmoc protection mitigates the base-catalyzed racemization pathway, reducing the formation of D-histidine epimers that are difficult to separate from the desired L-peptide [1].

Automated High-Throughput Peptide Synthesis

The concurrent deprotection of both Fmoc groups under a single piperidine treatment simplifies the SPPS cycle and reduces the number of reagent exchanges required per coupling . This makes Fmoc-His(Fmoc)-OH well-suited for automated peptide synthesizers where minimizing cycle time and eliminating acidolytic steps are beneficial for throughput and instrument maintenance [1].

Industrial-Scale Peptide API Manufacturing

With bulk availability up to 100 kg and established commercial supply chains, Fmoc-His(Fmoc)-OH is a viable building block for large-scale manufacturing of peptide active pharmaceutical ingredients (APIs) . Its compatibility with standard Fmoc-SPPS protocols and high baseline purity reduce process variability and facilitate technology transfer from research to production [1].

Synthesis of Acid-Sensitive Peptide Constructs

Because Fmoc-His(Fmoc)-OH avoids the need for acid-labile side-chain protecting groups (e.g., Trt, Boc, Mtt), it is the preferred histidine building block when synthesizing peptides that are unstable to even mild acidic conditions, such as those containing acid-sensitive post-translational modifications or using acid-labile resins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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